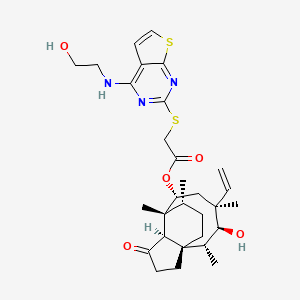
Phytochelatin 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phytochelatin 2 is a small, cysteine-rich peptide that plays a crucial role in the detoxification of heavy metals in plants, fungi, nematodes, and algae. It is synthesized enzymatically from glutathione by the enzyme phytochelatin synthase. This compound acts as a chelator, binding to heavy metal ions and facilitating their sequestration into vacuoles, thereby protecting cellular components from metal toxicity .
準備方法
Synthetic Routes and Reaction Conditions: Phytochelatin 2 is synthesized from glutathione through the action of phytochelatin synthase. The enzyme catalyzes the transfer of the γ-glutamylcysteine moiety of glutathione to another glutathione molecule, forming this compound. This reaction occurs in the presence of heavy metal ions, which activate the enzyme .
Industrial Production Methods: Industrial production of this compound involves the cultivation of genetically modified organisms, such as yeast or bacteria, that overexpress phytochelatin synthase. These organisms are grown in bioreactors under controlled conditions, and the produced this compound is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
化学反応の分析
Types of Reactions: Phytochelatin 2 primarily undergoes chelation reactions with heavy metal ions. It can bind to metals such as cadmium, lead, mercury, and arsenic, forming stable complexes that are less toxic to the organism .
Common Reagents and Conditions: The chelation reactions typically occur in the presence of heavy metal ions and require the enzyme phytochelatin synthase. The reaction conditions include a suitable pH and temperature that support enzyme activity .
Major Products Formed: The major products of these reactions are metal-phytochelatin complexes, which are sequestered into vacuoles within the cell. This sequestration helps in detoxifying the heavy metals and preventing their interaction with vital cellular components .
科学的研究の応用
Phytochelatin 2 has a wide range of scientific research applications:
Chemistry: It is used to study metal chelation and detoxification mechanisms in plants and other organisms.
Biology: Researchers use this compound to understand the genetic and biochemical pathways involved in heavy metal tolerance and detoxification.
Medicine: this compound is explored for its potential in developing treatments for heavy metal poisoning in humans and animals.
Industry: It is used in bioremediation processes to clean up heavy metal-contaminated environments. .
作用機序
Phytochelatin 2 exerts its effects through the chelation of heavy metal ions. The enzyme phytochelatin synthase catalyzes the formation of this compound from glutathione in the presence of heavy metals. The resulting this compound binds to the metal ions, forming stable complexes. These complexes are then transported into vacuoles, where the metals are sequestered away from the cytosol, reducing their toxicity .
類似化合物との比較
Phytochelatin 2 is part of a family of peptides known as phytochelatins, which vary in the number of γ-glutamylcysteine units. Similar compounds include:
Phytochelatin 3: Contains three γ-glutamylcysteine units.
Homophytochelatin: Contains alanine instead of glycine at the C-terminal end.
Desglycine Phytochelatin: Lacks the glycine residue at the C-terminal end.
This compound is unique in its specific structure and its ability to form stable complexes with a wide range of heavy metals, making it particularly effective in detoxification processes .
特性
CAS番号 |
95014-75-8 |
|---|---|
分子式 |
C18H29N5O10S2 |
分子量 |
539.6 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H29N5O10S2/c19-8(17(30)31)1-3-12(24)22-11(7-35)16(29)23-9(18(32)33)2-4-13(25)21-10(6-34)15(28)20-5-14(26)27/h8-11,34-35H,1-7,19H2,(H,20,28)(H,21,25)(H,22,24)(H,23,29)(H,26,27)(H,30,31)(H,32,33)/t8-,9-,10-,11-/m0/s1 |
InChIキー |
CGZITCMVSSNQPE-NAKRPEOUSA-N |
異性体SMILES |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)[C@@H](C(=O)O)N |
正規SMILES |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


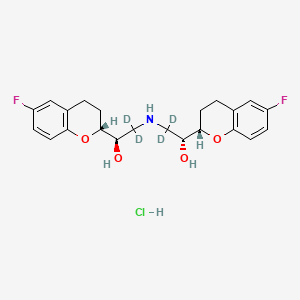

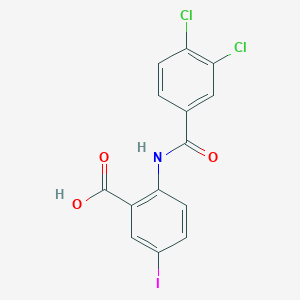
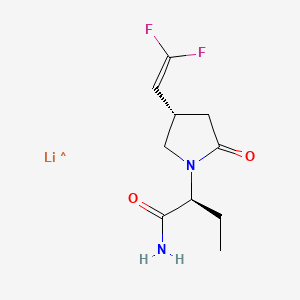
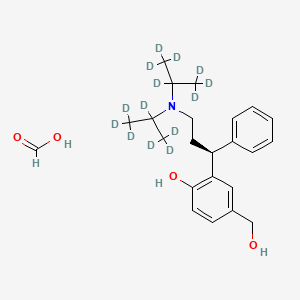
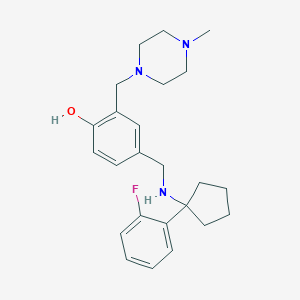
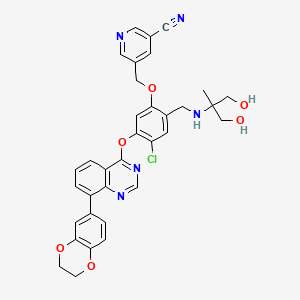
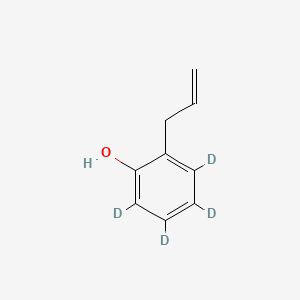
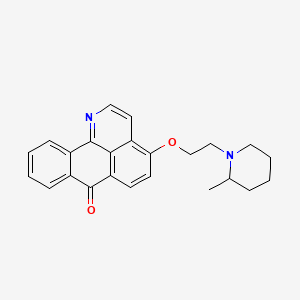
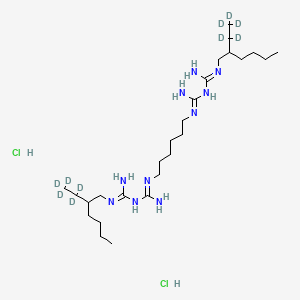
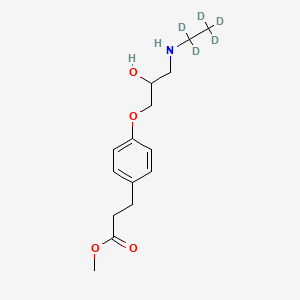
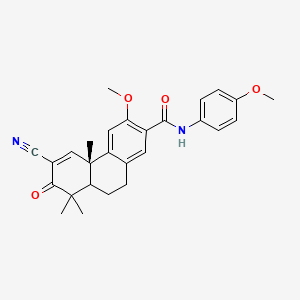
![4-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B12420347.png)
